molecular formula C15H16FN7 B2976446 1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 896367-18-3

1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2976446
CAS No.: 896367-18-3
M. Wt: 313.34
InChI Key: YIXZEWJXZFSFQI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a fluorophenyl group, a triazolopyrimidine moiety, and a piperazine ring

Mechanism of Action

Target of Action

The primary targets of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine interacts with its targets, the ENTs, resulting in changes in their function. Specifically, it inhibits the uptake of uridine, a nucleoside, in cells transfected with cloned human ENT1 and ENT2 . This inhibition is irreversible and non-competitive, meaning it reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway, as ENTs are responsible for the transport of nucleosides, the building blocks of nucleotides, across cell membranes. By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and, consequently, DNA replication and cellular function .

Result of Action

The result of the action of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine is the inhibition of ENTs, leading to a decrease in uridine uptake in cells. This can potentially disrupt nucleotide synthesis and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step may involve the use of reagents like potassium carbonate and solvents such as acetonitrile.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction. This step may require the use of reagents like sodium hydride and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Pharmacology: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
  • 1-(4-bromophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
  • 1-(4-methylphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Uniqueness

1-(4-fluorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN7/c1-21-14-13(19-20-21)15(18-10-17-14)23-8-6-22(7-9-23)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXZEWJXZFSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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